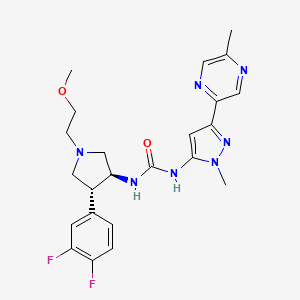![molecular formula C17H14F3N3O2 B10836085 Pyrrolo[2,3-b]pyridine derivative 4](/img/structure/B10836085.png)
Pyrrolo[2,3-b]pyridine derivative 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[2,3-b]pyridine derivative 4 is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is part of the pyrrolo[2,3-b]pyridine family, which is known for its structural similarity to DNA bases such as adenine and guanine. This similarity contributes to its effectiveness in various biological activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,3-b]pyridine derivative 4 typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a base-promoted three-component reaction involving β-enamino imide, aromatic aldehydes, and malononitrile can be used to construct the pyrrolo[2,3-b]pyridine skeleton . Another method involves the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the large-scale manufacture of this compound .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,3-b]pyridine derivative 4 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Pyrrolo[2,3-b]pyridine derivative 4 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Pyrrolo[2,3-b]pyridine derivative 4 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as fibroblast growth factor receptors, by binding to their active sites . This inhibition can disrupt signaling pathways involved in cell proliferation, migration, and survival, leading to therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyrrolo[2,3-b]pyridine derivative 4 include:
Pyrrolo[3,4-c]pyridine: Known for its analgesic and sedative properties.
Pyrrolo[2,3-d]pyrimidine: Used in the synthesis of novel therapeutic agents.
Imidazopyridine: Exhibits a range of biological activities, including antiviral and anticancer effects.
Uniqueness
This compound is unique due to its potent inhibitory activity against fibroblast growth factor receptors, making it a promising candidate for cancer therapy . Its structural features also contribute to its high specificity and efficacy in targeting molecular pathways involved in disease progression .
Properties
Molecular Formula |
C17H14F3N3O2 |
|---|---|
Molecular Weight |
349.31 g/mol |
IUPAC Name |
methyl 5-[[2-(trifluoromethyl)phenyl]methylamino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H14F3N3O2/c1-25-16(24)14-7-11-6-12(9-22-15(11)23-14)21-8-10-4-2-3-5-13(10)17(18,19)20/h2-7,9,21H,8H2,1H3,(H,22,23) |
InChI Key |
MFAPLYWBOUSVJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2N1)NCC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



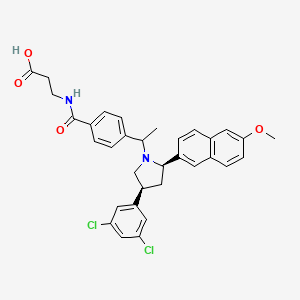
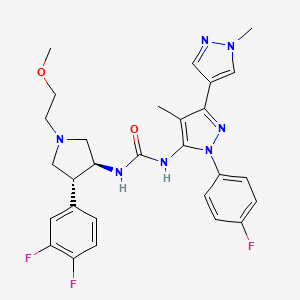
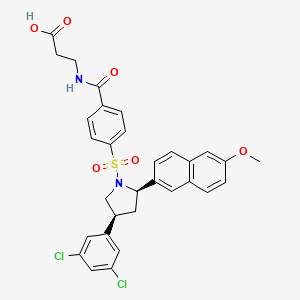
![4-(4-Chlorophenyl)-1-{[1-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-1H-pyrrol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10836039.png)

![1-[4-(3-chloro-4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea](/img/structure/B10836051.png)
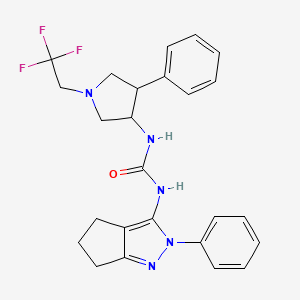
![Pyrrolo[2,3-d]pyrimidine derivative 31](/img/structure/B10836067.png)
![Pyrrolo[2,3-d]pyrimidine derivative 24](/img/structure/B10836070.png)
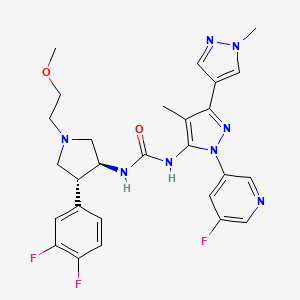
![Pyrrolo[2,3-d]pyrimidine derivative 26](/img/structure/B10836080.png)
![Pyrrolo[2,3-d]pyrimidine derivative 12](/img/structure/B10836084.png)
